
Copper--gadolinium (5/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–gadolinium (5/1) is an intermetallic compound composed of copper and gadolinium in a 5:1 ratio. This compound is of interest due to its unique magnetic and electronic properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper–gadolinium (5/1) can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common approach involves the direct combination of elemental copper and gadolinium at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The mixture is heated to a temperature where both metals are in the liquid phase, allowing them to react and form the intermetallic compound.
Industrial Production Methods
In industrial settings, the production of copper–gadolinium (5/1) often involves large-scale melting and casting processes. The raw materials, copper and gadolinium, are melted together in a high-temperature furnace. The molten mixture is then cast into molds to form ingots or other desired shapes. These ingots can be further processed through machining or other techniques to produce the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper–gadolinium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both copper and gadolinium.
Common Reagents and Conditions
Oxidation: Copper–gadolinium (5/1) can be oxidized in the presence of oxygen or other oxidizing agents. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or carbon monoxide. These reactions are often performed at high temperatures to facilitate the reduction process.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. These reactions can be carried out using various reagents, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of copper–gadolinium (5/1) may produce oxides of copper and gadolinium, while reduction reactions may yield pure copper and gadolinium metals.
Applications De Recherche Scientifique
Copper–gadolinium (5/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Copper–gadolinium (5/1) is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: The compound’s magnetic properties make it a candidate for use in targeted drug delivery systems and hyperthermia treatment for cancer.
Industry: Copper–gadolinium (5/1) is used in the production of high-performance magnets and electronic components.
Mécanisme D'action
The mechanism by which copper–gadolinium (5/1) exerts its effects is primarily related to its magnetic and electronic properties. The compound’s unique structure allows it to interact with magnetic fields and conduct electricity efficiently. In biological applications, the compound’s paramagnetic properties enhance the contrast in MRI scans, making it easier to visualize tissues and organs.
Comparaison Avec Des Composés Similaires
Copper–gadolinium (5/1) can be compared to other intermetallic compounds containing copper and rare earth elements. Similar compounds include:
Copper–samarium (5/1): This compound also exhibits unique magnetic properties but differs in its electronic behavior.
Copper–terbium (5/1): Known for its high magnetic susceptibility, this compound is used in various magnetic applications.
Copper–europium (5/1): This compound is studied for its luminescent properties and potential use in lighting and display technologies.
Conclusion
Copper–gadolinium (5/1) is a versatile compound with a wide range of applications in scientific research and industry. Its unique magnetic and electronic properties make it valuable in fields such as chemistry, biology, medicine, and electronics. Understanding the preparation methods, chemical reactions, and mechanisms of action of this compound can help further its development and utilization in various applications.
Propriétés
Numéro CAS |
12444-41-6 |
|---|---|
Formule moléculaire |
Cu5Gd |
Poids moléculaire |
475.0 g/mol |
Nom IUPAC |
copper;gadolinium |
InChI |
InChI=1S/5Cu.Gd |
Clé InChI |
NVWCDADFWYXNTC-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Cu].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


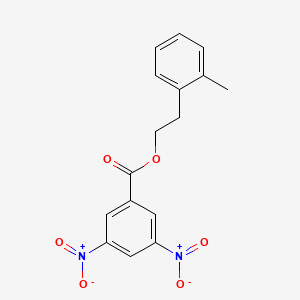
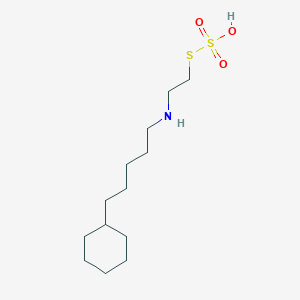
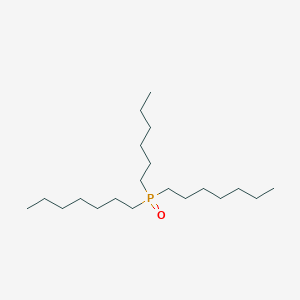
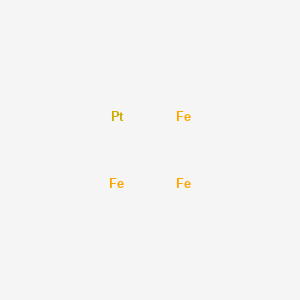
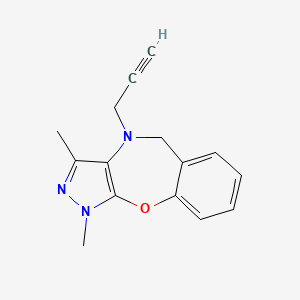

![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)

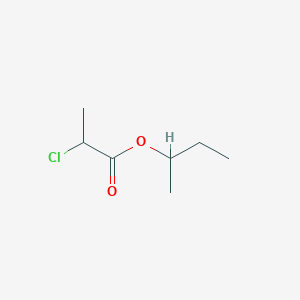

![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
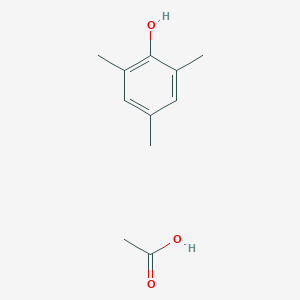
![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
